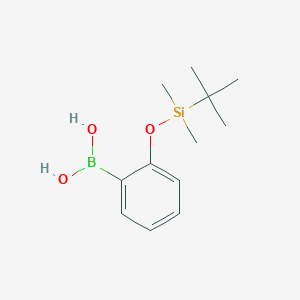

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid

Vue d'ensemble

Description

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H21BO3Si. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group and a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and reactivity in various chemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid typically involves the protection of phenol with a TBDMS group followed by the introduction of the boronic acid functionality. One common method includes the reaction of 2-hydroxyphenylboronic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids using a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The TBDMS group can be selectively removed under acidic or basic conditions to yield the free phenol.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Substitution: Tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.

Major Products

Suzuki-Miyaura Coupling: Biphenyl derivatives or other coupled products.

Oxidation: Phenols or quinones.

Substitution: Free phenol derivatives.

Applications De Recherche Scientifique

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Employed in the synthesis of biologically active compounds and as a tool for studying enzyme mechanisms.

Medicine: Utilized in the development of pharmaceuticals, including potential drug candidates for various diseases.

Industry: Applied in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic acid to the palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of the desired carbon-carbon bond .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(tert-Butyldimethylsilyloxy)phenylboronic acid

- 4-(tert-Butyldimethylsilyloxy)phenylboronic acid

- Phenylboronic acid

Uniqueness

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is unique due to the presence of the TBDMS protecting group, which enhances its stability and reactivity compared to other boronic acids. This makes it particularly useful in reactions requiring high selectivity and stability under various conditions .

Activité Biologique

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and organic synthesis.

The molecular formula for this compound is C_{12}H_{17}B O_3 Si, with a molecular weight of approximately 252.19 g/mol. The TBDMS group serves as a protecting group, allowing for further reactions without compromising the reactivity of the boronic acid functional group.

Biological Activities

Research indicates that boronic acids, including this compound, exhibit various biological activities. Some notable areas of investigation include:

- Anticancer Activity : Boronic acids have been studied for their ability to inhibit cancer cell growth. For instance, studies have shown that certain boronic acid derivatives can interfere with lipid signaling pathways, leading to decreased expression of multidrug resistance proteins in cancer cells .

- Antiviral Potential : Recent studies have explored boronic acids as potential inhibitors of viral enzymes. For example, some derivatives have been evaluated for their inhibitory effects on SARS-CoV-2 methyltransferases, demonstrating promising results in vitro .

- Enzyme Inhibition : The structural characteristics of boronic acids allow them to act as reversible inhibitors of serine proteases and other enzymes. This mechanism is crucial in developing therapeutic agents targeting specific biological pathways.

Case Studies

-

Anticancer Efficacy :

- In a study assessing the pharmacokinetics and biological effects of various boronic acids, it was found that this compound significantly reduced the expression levels of key transporters associated with drug resistance in hepatocellular carcinoma models. This suggests a potential role in augmenting the efficacy of existing anticancer therapies .

-

SARS-CoV-2 Inhibition :

- A series of experiments demonstrated that phenylboronic acid derivatives could inhibit the activity of SARS-CoV-2 Nsp14 methyltransferase. The introduction of the TBDMS group enhanced the compound's membrane permeability and selectivity, making it a candidate for further development as an antiviral agent .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

[2-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-9-7-6-8-10(11)13(14)15/h6-9,14-15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEQFGRLHBVFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591026 | |

| Record name | (2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929277-63-4 | |

| Record name | (2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.